molecular formula C16H13NO2 B13995207 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione CAS No. 75997-84-1

2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione

Cat. No.: B13995207
CAS No.: 75997-84-1
M. Wt: 251.28 g/mol
InChI Key: YUJPOQYPIAYVGY-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione is an organic compound with the molecular formula C16H13NO2. It is a derivative of indene-1,3-dione, a versatile building block used in various applications ranging from biosensing to photopolymerization . The compound is characterized by its unique structure, which includes a pyridine ring substituted with two methyl groups and an indene-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione typically involves the reaction of 2,4,6-trimethylpyridine with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2,4,6-trimethylpyridine and phthalic anhydride.

    Catalyst: Sulfuric acid.

    Reaction Conditions: Heating to a temperature of around 150-200°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. This property is particularly useful in applications such as dye-sensitized solar cells and photopolymerization. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

75997-84-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4,6-dimethylpyridin-2-yl)-3-hydroxyinden-1-one

InChI

InChI=1S/C16H13NO2/c1-9-7-10(2)17-13(8-9)14-15(18)11-5-3-4-6-12(11)16(14)19/h3-8,18H,1-2H3

InChI Key

YUJPOQYPIAYVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2=C(C3=CC=CC=C3C2=O)O)C

Origin of Product

United States

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